molecular formula C12H24N2O3 B2964193 tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate CAS No. 367282-50-6

tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate

Cat. No.: B2964193
CAS No.: 367282-50-6
M. Wt: 244.335
InChI Key: HODSBQBKLOFMDK-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate is a carbamate derivative featuring a tert-butyl group, a piperidin-4-yl ring, and a 2-hydroxyethyl substituent on the nitrogen atom. This compound is part of a broader class of tert-butyl carbamates widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules . The hydroxyethyl group introduces hydrogen-bonding capability, which may enhance solubility and influence biological interactions compared to analogs with non-polar substituents.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(8-9-15)10-4-6-13-7-5-10/h10,13,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODSBQBKLOFMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367282-50-6
Record name tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate
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Biological Activity

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative with the following molecular formula: C11H22N2O2C_{11}H_{22}N_{2}O_{2}. Its structure includes a tert-butyl group, a piperidine ring, and a hydroxyethyl substituent, which contribute to its biological activity.

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, such as IL-1β, in human macrophages. This effect is crucial for conditions characterized by excessive inflammation .
  • NLRP3 Inflammasome Inhibition : The compound has been evaluated for its ability to modulate the NLRP3 inflammasome pathway. In vitro studies demonstrated that it can prevent pyroptosis (a form of programmed cell death associated with inflammation) and reduce IL-1β release in LPS/ATP-stimulated macrophages .

The mechanisms through which this compound exerts its effects are still under investigation. However, computational simulations have suggested potential binding sites on the NLRP3 protein, indicating that the compound may act as a competitive inhibitor .

In Vitro Studies

  • Pyroptosis Inhibition :
    • A study reported that compounds similar to this compound showed concentration-dependent inhibition of pyroptosis. The maximal inhibition ranged between 40% and 60% at optimal concentrations (10 µM) in human macrophages .
  • Cytokine Modulation :
    • The compound was found to decrease IL-1β levels significantly when tested at various concentrations (0.1–50 µM), demonstrating its potential role in managing inflammatory responses .

Comparative Analysis with Other Compounds

Compound NameMax Inhibition (%)Concentration (µM)Mechanism
This compound60%10NLRP3 Inhibition
Compound A35%50NLRP3 Inhibition
Compound B20%10Non-specific

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituents on the piperidine nitrogen or adjacent positions. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Applications Reference
tert-Butyl N-(2-hydroxyethyl)-N-(piperidin-4-yl)carbamate N-(2-hydroxyethyl), piperidin-4-yl ~257.34 (calculated) Hydroxyethyl enhances solubility; potential for H-bonding. Drug intermediates, enzyme inhibitors
tert-Butyl (1-acetylpiperidin-4-yl)carbamate N-acetyl, piperidin-4-yl 256.39 Acetyl group increases lipophilicity; may reduce metabolic stability. Intermediate in kinase inhibitor synthesis
tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate Ethyl linker, 4-hydroxypiperidin-4-yl 258.35 Hydroxyl on piperidine enhances polarity; ethyl spacer alters conformational flexibility. Agrochemicals, CNS-targeting molecules
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Propenoyl group 256.33 Reactive α,β-unsaturated ketone; potential for Michael addition or crosslinking. Prodrugs, polymer conjugates
tert-Butyl N-[(piperidin-4-yl)methyl]-N-(propan-2-yl)carbamate Piperidin-4-ylmethyl, isopropyl 256.39 Bulky isopropyl group may sterically hinder interactions; lower solubility. Antibacterial agents

Stability and Reactivity

  • The hydroxyethyl group in the target compound may improve aqueous solubility but could introduce sensitivity to oxidation or esterification under acidic conditions .
  • Propenoyl-containing derivatives (e.g., tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate) are prone to nucleophilic attack at the α,β-unsaturated position, enabling covalent binding to biological targets .

Data Table: Key Physical and Chemical Properties

Property This compound tert-Butyl (1-acetylpiperidin-4-yl)carbamate tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Molecular Formula C₁₂H₂₄N₂O₃ C₁₂H₂₂N₂O₃ C₁₃H₂₂N₂O₃
Molecular Weight ~257.34 256.39 256.33
Polarity High (due to -OH) Moderate (acetyl group) Low (propenoyl group)
Solubility (Predicted) High in polar solvents (e.g., water, methanol) Moderate in DMSO, chloroform Low in water, high in DCM
Thermal Stability Moderate (sensitive to dehydration) High Low (reactive double bond)

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